molecular formula C21H20O5 B15079562 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

Cat. No.: B15079562
M. Wt: 352.4 g/mol
InChI Key: RJNHFPYEGPPHDO-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole derivatives with appropriate chromenone intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its observed biological effects. The compound may also interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromenone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one

InChI

InChI=1S/C21H20O5/c1-3-5-12-8-14-18(10-15(12)22)26-16(4-2)20(21(14)23)13-6-7-17-19(9-13)25-11-24-17/h6-10,22H,3-5,11H2,1-2H3

InChI Key

RJNHFPYEGPPHDO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC

Origin of Product

United States

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